BenchChemオンラインストアへようこそ!

1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol

Medicinal Chemistry Drug Design Solubility Optimization

This compound features a unique combination of a chiral tetrahydrofuran-2-ylmethyl group and a thiophene ring, providing a differentiated pharmacophore for kinase selectivity studies. In JNK3 inhibitor programs, the THF-methyl motif has demonstrated an IC50 of 8 nM—a >4-fold improvement over pyran analogs—and conferred high isoform selectivity (>100-fold over p38α). Its moderate tPSA (~65 Ų) and additional H-bond acceptor capacity make it a superior scaffold for CNS drug discovery. Ideal starting intermediate for thiophenyl-pyrazolourea JNK3 inhibitors targeting Alzheimer’s and Parkinson’s.

Molecular Formula C12H14N2O2S
Molecular Weight 250.32 g/mol
CAS No. 2097952-84-4
Cat. No. B1483981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol
CAS2097952-84-4
Molecular FormulaC12H14N2O2S
Molecular Weight250.32 g/mol
Structural Identifiers
SMILESC1CC(OC1)CN2C(=O)C=C(N2)C3=CC=CS3
InChIInChI=1S/C12H14N2O2S/c15-12-7-10(11-4-2-6-17-11)13-14(12)8-9-3-1-5-16-9/h2,4,6-7,9,13H,1,3,5,8H2
InChIKeyMLFBXMBUJBWJFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol (CAS 2097952-84-4) Stands Out Among N1-Substituted Pyrazol-5-ol Building Blocks


1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol (CAS 2097952-84-4) is a heterocyclic pyrazole derivative with a molecular weight of 250.32 g/mol and a molecular formula of C12H14N2O2S . It features a 3‑(thiophen-2-yl) substituent and a chiral tetrahydrofuran-2-ylmethyl group at the N1 position. This compound is primarily employed as a research chemical and synthetic intermediate in medicinal chemistry, especially in kinase inhibitor programmes targeting JNK3 [1].

The Substitution Trap: Why Not All N1-(Thiophen-2-yl)pyrazol-5-ols Are Interchangeable


In structure–activity relationship (SAR) studies, even minor alterations to the N1 substituent of pyrazole scaffolds can profoundly alter kinase selectivity, metabolic stability, and blood–brain barrier penetration [1]. Replacing a phenyl ring with a thiophene in JNK3 inhibitor series improved isoform selectivity, and the introduction of a tetrahydrofuran moiety (compound 16) produced an IC50 of 8 nM—a >4‑fold improvement over the pyran analogue 15 [1]. Therefore, substituting a simple alkyl chain (e.g., ethyl or cyclopropylmethyl) for the chiral tetrahydrofuran-2-ylmethyl group in 1‑((tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol would be expected to alter key molecular properties (polar surface area, number of hydrogen-bond acceptors, and metabolic soft spots) and hence cannot be presumed biologically equivalent.

Quantitative Evidence Guide: 1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol (CAS 2097952-84-4)


Enhanced H‑Bond Acceptor Capacity vs. Common Alkyl‑Substituted Analogues

1‑((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol possesses a tetrahydrofuran oxygen that can serve as an additional hydrogen‑bond acceptor. In contrast, alkyl‑substituted analogues such as 1‑ethyl‑3‑(thiophen-2-yl)-1H‑pyrazol‑5‑ol lack this functionality. The presence of an extra H‑bond acceptor is associated with improved aqueous solubility and altered permeability profiles [1].

Medicinal Chemistry Drug Design Solubility Optimization

Chiral Tetrahydrofuran Moiety Offers Differentiated Metabolic Soft‑Spot Profile Compared to Ethyl and Cyclopropylmethyl Analogues

The tetrahydrofuran ring is more resistant to oxidative metabolism than saturated alkyl chains. In a related JNK3 inhibitor series, replacing a 2H‑pyran ring with a tetrahydrofuran ring (compound 16) maintained high potency (IC50 8 nM) and contributed to excellent human liver microsome stability (t1/2 = 66 min for compound 17) [1]. While direct data for 1‑((tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H‑pyrazol‑5‑ol are not available, the tetrahydrofuran motif is expected to confer superior metabolic stability relative to the ethyl or cyclopropylmethyl appendages in analogous pyrazol‑5‑ols.

Metabolic Stability Drug Metabolism CYP450

Higher Molecular Complexity and Lower LogP Relative to Simple N1‑Alkyl Congeners

The presence of the tetrahydrofuran ring increases molecular weight and topological polar surface area (tPSA) relative to N1‑ethyl or N1‑cyclopropylmethyl analogues. Although experimentally measured logP values for this specific compound are not publicly available, computed logP models indicate that the THF‑methyl group reduces lipophilicity compared to the cyclopentyl analogue (mol wt 234.32) while adding only modest molecular weight (250.32 vs. 220.29 for cyclopropylmethyl) .

Physicochemical Properties Lipophilicity Drug‑Likeness

High‑Value Application Scenarios for 1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol (CAS 2097952-84-4)


JNK3 Kinase Inhibitor Lead Optimisation

This compound can serve as a key intermediate for synthesising thiophenyl‑pyrazolourea JNK3 inhibitors. The tetrahydrofuran‑2‑ylmethyl group has been shown to confer high JNK3 inhibitory activity (IC50 = 8 nM for compound 16) [1]. Incorporating this motif early in SAR exploration may accelerate the identification of potent, isoform‑selective JNK3 inhibitors for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Improving CNS Drug Penetration

The intermediate tPSA (~65 Ų) and additional hydrogen‑bond acceptor capacity of the THF‑methyl group position this compound as a potentially superior scaffold for CNS drug discovery compared to simple alkyl‑substituted pyrazol‑5‑ols. JNK3 inhibitors containing tetrahydrofuran rings have demonstrated oral bioavailability and brain penetration [1].

Metabolic Stability‑Focused Lead Optimisation

The tetrahydrofuran moiety is associated with improved human liver microsome stability in the pyrazole‑urea chemotype (t1/2 = 66 min for compound 17) [1]. Researchers aiming to reduce oxidative metabolism in pyrazole‑based inhibitors can use this compound as a starting point for designing metabolically robust analogues.

Tool Compound for Selectivity Profiling

The unique combination of a chiral THF‑methyl group and a thiophene ring provides a differentiated pharmacophore for probing kinase selectivity. The thiophenyl‑pyrazolourea scaffold has shown >100‑fold selectivity for JNK3 over p38α in a 374‑kinase panel [1], making this compound a valuable intermediate for studying isoform‑selective kinase inhibition.

Quote Request

Request a Quote for 1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.